molecular formula C6H6N2 B078258 Isopropylidenemalononitrile CAS No. 13166-10-4

Isopropylidenemalononitrile

Cat. No.: B078258
CAS No.: 13166-10-4
M. Wt: 106.13 g/mol
InChI Key: NVBHWAQBDJEGEO-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid that is soluble in methanol and has a boiling point of 112°C . This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Isopropylidenemalononitrile is a chemical compound used in various organic reactions . .

Mode of Action

The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it participates in Michael reactions with cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin . The exact interaction of this compound with these compounds and the resulting changes are complex and depend on the specific reaction conditions.

Biochemical Pathways

It’s known to participate in the synthesis of various organic compounds , which could indirectly influence multiple biochemical pathways.

Result of Action

In the reaction of this compound with cyanoacetamide, only the dimerization product of the former, 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, was isolated . This indicates that this compound can undergo reactions to form complex structures, which could have various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C , indicating that its stability could be affected by exposure to air or temperatures outside this range.

Preparation Methods

Isopropylidenemalononitrile can be synthesized through several methods. One common synthetic route involves the reaction of malononitrile with acetone in the presence of a catalyst such as aluminum oxide. The reaction is typically carried out in chloroform at a temperature range of 20-25°C for about an hour . The reaction mixture is then filtered and concentrated to obtain the desired product.

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Isopropylidenemalononitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include diazomethane, cyanothioacetamide, and cyclohexane-1,3-dione. The major products formed from these reactions are pyrazoline derivatives and substituted chromenes.

Comparison with Similar Compounds

Isopropylidenemalononitrile can be compared with other similar compounds such as:

This compound is unique due to its ability to form stable intermediates and its versatility in various chemical reactions.

Properties

IUPAC Name

2-propan-2-ylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBHWAQBDJEGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336394
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13166-10-4
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylidenemalononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of reactivity for Isopropylidenemalononitrile?

A1: this compound acts as a strong electrophile, readily participating in reactions with nucleophiles. The electron-withdrawing nature of the two nitrile groups conjugated to the alkene significantly enhances its electrophilicity. This is exemplified by its participation in:

  • Phospha-Michael Additions: this compound reacts readily with secondary phosphine oxides, even under mild conditions, demonstrating its potent electrophilicity in phospha-Michael additions. []
  • Cycloaddition Reactions: It readily undergoes [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes like 1,4-bis(dimethylamino)-1,3-butadiene. The reaction mechanism can involve electron transfer processes, particularly with dienes possessing low oxidation potentials. [] It also participates in [2+2] photocycloadditions with cyclohex-2-enones under UV irradiation. []

Q2: How does the structure of this compound influence its reactivity in cycloaddition reactions?

A2: Research suggests that this compound exhibits regioselectivity in cycloadditions, influenced by the substituents on the reacting diene or alkene.

  • Photocycloadditions: The reaction outcome in photocycloadditions with cyclohex-2-enones can be influenced by the substituents on both the this compound and the cyclohexenone, impacting the regioselectivity and leading to different isomeric products. []

Q3: What are the potential applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block for synthesizing various heterocyclic compounds:

  • Synthesis of 1,2,4-Oxadiazoles and Δ2-Isoxazolines: It reacts with mesitonitrile oxide, yielding both mono- and bis-1,2,4-oxadiazole derivatives along with Δ2-isoxazolines, demonstrating its utility in constructing these heterocyclic systems. []
  • Construction of Pyridine Derivatives: this compound can be utilized in multi-step synthetic routes to access diversely substituted 1,4-dihydropyridine-3,5-dicarbonitriles. [, ]
  • Formation of Fused 2-Aminopyrans: It can be employed as a precursor in the synthesis of fused 2-aminopyran systems via a sequence of reactions. [, ]

Q4: What is known about the dimerization of this compound?

A4: this compound is prone to dimerization under certain conditions. While the provided abstracts lack specific details, a dedicated study [] investigates the structure and reactions of the this compound dimer, highlighting its significance.

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